2-[3-(3-ethoxyphenoxy)propoxy]naphthalene
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Overview
Description
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxyphenoxy group attached to a naphthalene ring via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-ethoxyphenol as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate compound through the reaction of naphthalene with a suitable halogenating agent, such as bromine, to form bromonaphthalene.
Etherification: The bromonaphthalene is then subjected to an etherification reaction with 3-ethoxyphenol in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Functionalized naphthalene compounds with various substituents.
Scientific Research Applications
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethoxyphenoxy)propoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular events.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3-methoxyphenoxy)propoxy]naphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
2-[3-(3-phenoxy)propoxy]naphthalene: Lacks the ethoxy group, resulting in different chemical properties.
Uniqueness
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[3-(3-ethoxyphenoxy)propoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-2-22-19-9-5-10-20(16-19)23-13-6-14-24-21-12-11-17-7-3-4-8-18(17)15-21/h3-5,7-12,15-16H,2,6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVVGUDPUBMOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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